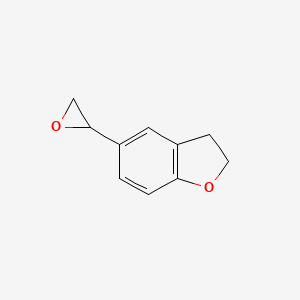

5-(Oxiran-2-yl)-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(oxiran-2-yl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9-8(3-4-11-9)5-7(1)10-6-12-10/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHQYVMALMRRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Oxiran 2 Yl 2,3 Dihydrobenzofuran

Epoxide Ring-Opening Reactions

The core reactivity of 5-(oxiran-2-yl)-2,3-dihydrobenzofuran revolves around the opening of the epoxide ring. This process alleviates the ring strain and allows for the introduction of a wide array of functional groups. The mechanism of this ring-opening can be broadly categorized as either nucleophilic, involving an external nucleophile, or as part of an intramolecular cyclization event.

Nucleophilic Ring Opening

Nucleophilic ring-opening is a versatile and widely employed transformation of epoxides. The reaction involves the attack of a nucleophile on one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. The specifics of this reaction, including the reaction rate and the regiochemical and stereochemical outcomes, are highly dependent on the reaction conditions, particularly the pH of the medium.

Under acidic conditions, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons by creating a better leaving group (a hydroxyl group). youtube.comkhanacademy.org This activation allows for the attack of even weak nucleophiles. The mechanism of acid-catalyzed ring-opening of epoxides can be depicted as a hybrid between an SN1 and SN2 pathway. libretexts.orglibretexts.org

The process begins with the protonation of the epoxide oxygen to form an oxonium ion. Subsequently, the nucleophile attacks one of the carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides, the attack generally occurs at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state, which has significant SN1 character. libretexts.orgmasterorganicchemistry.com This leads to the formation of a trans-1,2-disubstituted product due to the backside attack of the nucleophile relative to the epoxide oxygen. libretexts.org

General Mechanism of Acid-Catalyzed Epoxide Ring Opening:

Protonation of the epoxide oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H-A).

Nucleophilic attack: A nucleophile (Nu-H) attacks the more substituted carbon of the protonated epoxide from the side opposite to the C-O bond.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ring-opened product.

In the presence of a strong nucleophile under neutral or basic conditions, the epoxide ring can be opened without prior protonation of the oxygen atom. This reaction proceeds via a classic SN2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. This intermediate is then protonated in a subsequent workup step to yield the final product.

Unlike the acid-catalyzed pathway, the regioselectivity of the base-catalyzed ring opening is primarily governed by steric factors. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgunizin.org This results in the formation of a product where the nucleophile is attached to the less substituted carbon. The stereochemistry of the reaction is also controlled by the SN2 mechanism, resulting in an inversion of configuration at the center of attack and the formation of a trans product. libretexts.org

General Mechanism of Base-Catalyzed Epoxide Ring Opening:

Nucleophilic attack: A strong nucleophile (Nu-) attacks the less sterically hindered carbon of the epoxide ring.

Ring opening: The C-O bond is cleaved, and an alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or during aqueous workup to give the final product.

Specific experimental data on the base-catalyzed ring-opening of this compound is limited in publicly accessible literature, but the established principles of base-catalyzed epoxide reactions provide a strong basis for predicting its behavior.

The regioselectivity of the epoxide ring-opening of this compound is a critical aspect of its reactivity, determining the final structure of the product.

Under acidic conditions , the nucleophilic attack is expected to occur at the more substituted carbon of the oxirane ring (the benzylic position) due to the electronic stabilization of the partial positive charge in the transition state.

Under basic conditions , the attack will preferentially occur at the less substituted, terminal carbon of the oxirane ring due to steric hindrance.

The stereoselectivity of the ring-opening is consistently anti, meaning the nucleophile attacks from the face opposite to the epoxide oxygen. This results in an inversion of stereochemistry at the carbon atom that is attacked and leads to the formation of a trans relationship between the newly introduced nucleophile and the hydroxyl group.

| Condition | Attacking Nucleophile Position | Stereochemistry |

| Acid-Catalyzed | More substituted carbon | Anti-addition |

| Base-Catalyzed | Less substituted carbon | Anti-addition |

The epoxide ring of this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of a diverse range of functionalized products.

Amines: Primary and secondary amines can act as nucleophiles to open the epoxide ring, yielding valuable amino alcohols. These reactions are typically carried out under neutral or basic conditions, with the amine attacking the less hindered carbon. The resulting amino alcohols are important building blocks in medicinal chemistry. unizin.org

Alcohols: In the presence of an acid catalyst, alcohols can open the epoxide ring to form hydroxy ethers. The regioselectivity follows the principles of acid-catalyzed opening, with the alcohol attacking the more substituted carbon.

Thiols: Thiols are excellent nucleophiles and can readily open the epoxide ring under basic conditions to produce hydroxy thioethers. The attack of the thiolate anion occurs at the less sterically hindered carbon atom. preprints.orgmdpi.compreprints.org

The general reactivity trend for these nucleophiles follows their nucleophilicity, with thiols being particularly reactive.

In molecules containing a suitably positioned internal nucleophile, the opening of the epoxide ring can initiate an intramolecular cyclization. For this compound derivatives, this can lead to the formation of fused or spirocyclic ring systems. For instance, if the dihydrobenzofuran ring itself or a substituent on it contains a nucleophilic group, it could potentially attack the epoxide.

A common example of such a reaction is the phenolate-mediated intramolecular epoxide ring-opening, which is a key step in the synthesis of various 2,3-dihydrobenzofuran (B1216630) derivatives. scispace.com While this typically involves the formation of the dihydrobenzofuran ring itself, a similar principle could apply where a pre-existing this compound with another nucleophilic group undergoes further cyclization. These reactions often proceed via a 5-exo or 6-exo cyclization pathway, following Baldwin's rules. researchgate.net

Epoxide Rearrangements and Isomerizations

The oxirane ring in this compound is prone to rearrangement and isomerization reactions, typically under acidic or basic conditions, leading to the formation of carbonyl compounds. These transformations involve the cleavage of a C-O bond in the epoxide ring followed by intramolecular hydride or alkyl shifts.

Under Lewis acid or Brønsted acid catalysis, the epoxide oxygen is protonated or coordinated, which facilitates the nucleophilic attack or rearrangement. The cleavage of the C-O bond can lead to a carbocation intermediate, which then rearranges to a more stable structure. For instance, acid-catalyzed isomerization can yield an aldehyde, (2,3-dihydrobenzofuran-5-yl)acetaldehyde, through a formal hydride shift. This type of rearrangement is a known pathway for terminal epoxides.

Base-catalyzed isomerizations are also possible, often initiated by a strong, non-nucleophilic base. The base abstracts a proton from a carbon atom of the epoxide ring, leading to ring-opening and the formation of an enolate, which subsequently tautomerizes to the corresponding carbonyl compound. Depending on the specific base and reaction conditions, this can also lead to the formation of allylic alcohols.

Table 1: Potential Products of Epoxide Rearrangement and Isomerization

| Product Name | Catalyst Type | Plausible Mechanism |

|---|---|---|

| (2,3-Dihydrobenzofuran-5-yl)acetaldehyde | Lewis or Brønsted Acid | Protonation/coordination of epoxide oxygen, C-O bond cleavage, and subsequent 1,2-hydride shift. |

| 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one | Lewis Acid | Rearrangement involving a methyl shift, though less common for terminal epoxides. |

| 1-(2,3-Dihydrobenzofuran-5-yl)ethen-1-ol | Strong, non-nucleophilic base | Proton abstraction from the terminal carbon of the oxirane, followed by elimination. |

Polymerization of the Oxirane Moiety

The high ring strain of the oxirane moiety makes this compound a suitable monomer for ring-opening polymerization (ROP), which can proceed through different mechanisms, including anionic and coordination pathways. mdpi.com This process results in the formation of polyethers with pendant 2,3-dihydrobenzofuran groups.

Anionic ring-opening polymerization (AROP) is initiated by a strong nucleophile, such as an alkali metal alkoxide, hydroxide, or organometallic compound. researchgate.net The reaction proceeds via a nucleophilic attack (SN2 mechanism) on one of the carbon atoms of the oxirane ring. For a terminal epoxide like that in this compound, this attack preferentially occurs at the less sterically hindered terminal carbon atom.

Initiation: The initiator (e.g., RO⁻) attacks the terminal carbon of the oxirane ring, leading to its opening and the formation of an alkoxide active center.

Propagation: The newly formed alkoxide end-group attacks another monomer molecule in the same fashion, extending the polymer chain. This process repeats, building a poly(ether) chain.

Termination: In living anionic polymerization systems, there is no formal termination step. The reaction proceeds until all monomer is consumed, and the active alkoxide ends can be deliberately terminated by adding a protic source like water or alcohol. iaamonline.org

The resulting polymer possesses a poly(ethylene oxide) backbone with 2,3-dihydrobenzofuran-5-ylmethyl side chains. The properties of the polymer can be controlled by the choice of initiator and reaction conditions. nsf.govrsc.org

Coordination polymerization offers an alternative route that can provide enhanced control over the polymer's molecular weight, dispersity, and stereochemistry. This method employs a catalyst system, often based on metals like aluminum (e.g., aluminum porphyrin complexes), zinc, or rare-earth metals. iaamonline.org

The mechanism involves the coordination of the epoxide's oxygen atom to the metal center of the catalyst. This coordination activates the monomer by polarizing the C-O bonds, making the ring more susceptible to nucleophilic attack by the growing polymer chain, which is also attached to the metal center.

Initiation: The monomer coordinates to the catalyst, and the initiating group (e.g., an alkoxide bound to the metal) attacks one of the epoxide carbons to start the chain.

Propagation: The propagation step involves the insertion of new, coordinated monomer molecules into the metal-alkoxide bond of the growing chain. This "immortal" polymerization characteristic allows for the synthesis of polymers with very narrow molecular weight distributions. iaamonline.org

Table 2: Comparison of Polymerization Mechanisms for the Oxirane Moiety

| Feature | Anionic Polymerization | Coordination Polymerization |

|---|---|---|

| Initiator/Catalyst | Strong nucleophiles (e.g., alkoxides, organolithiums). | Metal-based complexes (e.g., Al, Zn, Y). |

| Mechanism | Nucleophilic SN2 attack on the epoxide carbon. | Monomer insertion into a metal-alkoxide bond after coordination. |

| Control over Polymer Structure | Good control in living systems, but side reactions can occur. | Excellent control over molecular weight, dispersity, and often stereochemistry. |

| Reaction Conditions | Requires high purity of reagents and solvents to avoid termination. | Often more tolerant to impurities; can proceed under milder conditions. |

Reactivity of the 2,3-Dihydrobenzofuran Core

Reactions Involving the Aromatic Ring (e.g., electrophilic aromatic substitution, functional group interconversions at C-5 position)

The aromatic ring of the 2,3-dihydrobenzofuran core is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen atom. The oxygen atom directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. Since the C-5 position is already substituted, electrophilic attack is expected to occur primarily at the C-7 and, to a lesser extent, the C-4 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 7-nitro-5-(oxiran-2-yl)-2,3-dihydrobenzofuran as the major product.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid would lead to the formation of 7-bromo-5-(oxiran-2-yl)-2,3-dihydrobenzofuran.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids like AlCl₃, would also favor substitution at the C-7 position. rsc.org

Functional group interconversions can be performed on the oxirane substituent at the C-5 position. These are characteristic reactions of epoxides and significantly expand the synthetic utility of the parent molecule.

Table 3: Functional Group Interconversions of the C-5 Oxirane Moiety

| Reagent(s) | Transformation | Product |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Hydrolysis | 1-(2,3-Dihydrobenzofuran-5-yl)ethane-1,2-diol |

| R-NH₂ (Amine) | Aminolysis | 1-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-2-ol |

| HX (Hydrogen Halide) | Hydrohalogenation | 1-Halo-1-(2,3-dihydrobenzofuran-5-yl)ethan-2-ol |

| LiAlH₄ | Reduction | 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-ol |

Reactivity at the Dihydrofuran Ring (e.g., dehydrogenation to benzofuran (B130515), functionalization)

The saturated dihydrofuran ring can also undergo specific chemical transformations, most notably dehydrogenation to form the corresponding aromatic benzofuran system and direct C-H functionalization.

Dehydrogenation to Benzofuran: The conversion of the 2,3-dihydrobenzofuran moiety to the more stable, aromatic benzofuran ring can be achieved through oxidation. This aromatization reaction is typically carried out using chemical oxidants or catalytic methods. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is another effective method. The product of this reaction would be 5-(Oxiran-2-yl)benzofuran.

Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds of the dihydrofuran ring, often at the C-2 or C-3 positions, through transition-metal catalysis. nih.govemory.edu Catalysts based on rhodium and palladium have been successfully employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.govnih.gov These methods enable the introduction of various alkyl or aryl groups, providing access to a wide range of complex derivatives without pre-functionalization of the substrate. organic-chemistry.orgnih.gov Under harsh conditions, such as with strong Lewis acids, the dihydrofuran ring itself can undergo cleavage. researchgate.netacs.org

Interplay between Epoxide and Dihydrobenzofuran Moieties: Structure-Reactivity Relationships

The chemical behavior of this compound is dictated by the presence of two key functional groups: a strained three-membered epoxide ring and a 2,3-dihydrobenzofuran nucleus. The reactivity of the molecule, particularly at the epoxide ring, is significantly influenced by the electronic and steric properties of the dihydrobenzofuran system. This interplay governs the regioselectivity and reaction pathways of its chemical transformations, primarily the nucleophilic ring-opening of the epoxide.

The dihydrobenzofuran moiety is a fused bicyclic system where the electronic properties of the benzene (B151609) ring are modulated by the dihydrofuran component. The oxygen atom within the dihydrofuran ring acts as an electron-donating group through resonance, enriching the electron density of the aromatic ring. This electronic feature, combined with the inherent steric bulk of the bicyclic structure, creates a unique chemical environment that directly impacts the adjacent epoxide group.

Electronic Effects on Reactivity

The electronic nature of the 2,3-dihydrobenzofuran substituent plays a critical role in the reactivity of the oxirane ring, especially in reactions that proceed through transition states with significant charge development. The oxygen atom of the dihydrofuran ring donates electron density to the aromatic system, which in turn can stabilize a partial positive charge on the adjacent benzylic-type carbon of the epoxide.

This stabilization is particularly relevant during acid-catalyzed epoxide ring-opening reactions. In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The subsequent attack by a weak nucleophile proceeds via a mechanism with SN1 characteristics. The transition state involves a significant partial positive charge (carbocation character) on the epoxide carbons. The dihydrobenzofuran group, being electron-donating, preferentially stabilizes the positive charge on the more substituted (benzylic-like) carbon atom. chemistrysteps.com Consequently, the nucleophile will preferentially attack this more substituted carbon. jsynthchem.comyoutube.com

Conversely, if the aromatic ring were substituted with strong electron-withdrawing groups, the destabilization of the benzylic carbocation would lead to a shift in the reaction mechanism, potentially favoring attack at the less substituted carbon even under acidic conditions. jsynthchem.com The electronic effect of the dihydrobenzofuran moiety is therefore a key determinant of regioselectivity in acid-catalyzed processes.

| Aryl Substituent (Ar) in Ar-CH(O)CH₂ | Electronic Effect | Major Site of Nucleophilic Attack | Reasoning |

|---|---|---|---|

| 4-Methoxyphenyl | Strongly Electron-Donating | More substituted (benzylic) carbon | High stabilization of the carbocation-like transition state. |

| 2,3-Dihydrobenzofuran-5-yl | Electron-Donating | More substituted (benzylic-like) carbon | Stabilization of the carbocation-like transition state by the fused ether ring. |

| Phenyl | Neutral/Weakly Donating | More substituted (benzylic) carbon | Sufficient stabilization of the benzylic carbocation. |

| 4-Nitrophenyl | Strongly Electron-Withdrawing | Less substituted (terminal) carbon | Destabilization of the benzylic carbocation shifts the mechanism towards SN2 characteristics. jsynthchem.com |

Steric Effects on Reaction Pathways and Selectivity

Steric hindrance is a major factor controlling the outcome of reactions involving this compound, particularly in pathways that follow an SN2 mechanism. khanacademy.org The 2,3-dihydrobenzofuran group is considerably more sterically demanding than the hydrogen atom on the terminal carbon of the oxirane ring.

Under basic or neutral conditions, where a strong nucleophile is used, the ring-opening reaction proceeds via a direct SN2-type attack. masterorganicchemistry.com In this mechanism, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. Since this pathway is highly sensitive to steric bulk, the nucleophile will overwhelmingly attack the less sterically hindered carbon atom. chemistrysteps.comkhanacademy.org For this compound, this corresponds to the terminal CH₂ group of the epoxide.

This steric preference ensures high regioselectivity, yielding a single major product where the nucleophile is attached to the terminal carbon and a secondary alcohol is formed at the carbon bearing the dihydrobenzofuran substituent. This outcome contrasts sharply with the regioselectivity observed under acidic conditions, where electronic effects dominate over steric hindrance. youtube.com The interplay between these competing factors allows for selective synthesis of different regioisomers by carefully choosing the reaction conditions.

| Reaction Condition | Mechanism Type | Dominant Factor | Preferred Site of Attack | Resulting Product Type |

|---|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | SN1-like | Electronic | More substituted carbon | Primary Alcohol |

| Basic/Neutral (e.g., NaOCH₃, CH₃OH) | SN2-like | Steric | Less substituted carbon | Secondary Alcohol |

Derivatization Strategies and Analog Synthesis

Modification of the Epoxide Ring-Opened Products

The epoxide moiety is a highly strained, three-membered ring, making it susceptible to nucleophilic attack and ring-opening. semanticscholar.org This reactivity is the cornerstone for introducing a wide range of functional groups. The reaction typically proceeds via an SN2 mechanism, leading to trans-configured products. The regioselectivity of the attack (at the terminal or substituted carbon of the oxirane) can often be controlled by the choice of nucleophile and catalyst.

Common nucleophiles used for this purpose include:

O-Nucleophiles: Alcohols and phenols, in the presence of acid or base catalysts, yield alkoxy-alcohols or aryloxy-alcohols. Water can be used to generate the corresponding diol.

N-Nucleophiles: Primary and secondary amines, as well as ammonia, react to form therapeutically relevant amino-alcohols.

S-Nucleophiles: Thiols readily open the epoxide ring to produce thio-alcohols.

Other Nucleophiles: Azides, cyanides, and organometallic reagents can also be employed to introduce diverse functionalities.

Once the epoxide ring is opened, the resulting products, typically containing a primary or secondary hydroxyl group, can undergo further modifications. These subsequent reactions significantly expand the chemical diversity of the synthesized analogs.

Table 1: Representative Modifications of Epoxide Ring-Opened Products

| Nucleophile for Ring-Opening | Intermediate Product | Subsequent Modification Reaction | Final Functional Group |

|---|---|---|---|

| Methanol (CH₃OH) | Methoxy-alcohol | Esterification | Methoxy-ester |

| Benzylamine (BnNH₂) | Benzylamino-alcohol | Acylation | N-acyl-N-benzylamino-alcohol |

| Sodium Azide (NaN₃) | Azido-alcohol | Reduction (e.g., H₂/Pd) | Amino-alcohol |

| Ethanethiol (EtSH) | Ethylthio-alcohol | Oxidation | Ethylsulfonyl-alcohol |

Functionalization of the Dihydrobenzofuran Scaffold

The dihydrobenzofuran scaffold itself offers opportunities for functionalization, allowing for modifications distal to the epoxide-derived side chain. nih.govnih.gov The aromatic portion of the molecule is the most common site for these reactions. The ether oxygen of the dihydrofuran ring is an ortho-, para-director, activating the aromatic ring for electrophilic substitution.

Key functionalization strategies include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Treatment with nitric acid and sulfuric acid to introduce a nitro group, which can be subsequently reduced to an amine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the aromatic ring using an appropriate acyl chloride/alkyl halide and a Lewis acid catalyst.

Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile, or conversion of a halide to an organometallic species (e.g., boronic acid) for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). nih.gov

These modifications can alter the electronic properties, lipophilicity, and steric profile of the entire molecule.

Table 2: Potential Functionalization Reactions on the Dihydrobenzofuran Scaffold

| Reaction Type | Reagents | Position of Functionalization | Introduced Group |

|---|---|---|---|

| Bromination | NBS, CCl₄ | Aromatic Ring (C4 or C6) | -Br |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (C4 or C6) | -NO₂ |

| Acylation | CH₃COCl, AlCl₃ | Aromatic Ring (C6) | -COCH₃ |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aromatic Ring (from halide) | -Aryl |

Synthesis of Chiral Derivatives and Enantioselective Transformations

Since the epoxide group in 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran contains a stereocenter, the synthesis of enantiomerically pure derivatives is of significant interest. nii.ac.jpresearchgate.net Several strategies are employed to achieve high enantioselectivity.

Asymmetric Epoxidation: The synthesis of the parent compound can be performed using a chiral epoxidation method, such as the Sharpless asymmetric epoxidation of an allylic alcohol precursor, to yield an enantiomerically enriched starting material.

Kinetic Resolution: A racemic mixture of the epoxide can be resolved by reacting it with a chiral nucleophile or a chiral catalyst system. One enantiomer reacts faster than the other, leaving the unreacted enantiomer in high enantiomeric excess.

Enantioselective Ring-Opening: The use of chiral catalysts (e.g., chiral chromium or cobalt salen complexes) can facilitate the ring-opening of a racemic epoxide with a nucleophile in a highly enantioselective manner, producing a chiral product. rochester.edu

These methods are crucial for studying the stereochemistry-activity relationships in biologically active molecules. researchgate.net

Table 3: Approaches to Chiral Synthesis and Transformation

| Strategy | Description | Typical Outcome |

|---|---|---|

| Asymmetric Synthesis | Use of chiral reagents or catalysts during the formation of the epoxide ring. | Enantiomerically enriched this compound. |

| Kinetic Resolution | Preferential reaction of one enantiomer from a racemic mixture. | Separation of enantiomers; one as the ring-opened product, the other as unreacted epoxide. |

| Chiral Chromatography | Physical separation of enantiomers from a racemic mixture using a chiral stationary phase. | Isolation of both pure enantiomers. |

| Enantioselective Ring-Opening | A chiral catalyst directs a nucleophile to preferentially attack one enantiomer of the racemic epoxide. | Enantiomerically enriched ring-opened product. |

Development of Libraries of Substituted this compound Analogs

Diversity-oriented synthesis is a powerful tool for generating large collections, or libraries, of structurally related compounds for high-throughput screening. nih.govresearchgate.net The this compound scaffold is an excellent starting point for library development due to the reliable and versatile reactivity of the epoxide ring.

The general approach involves parallel synthesis, where the parent epoxide is reacted with a large set of diverse building blocks. For instance, reacting the epoxide with a library of commercially available primary and secondary amines in a multi-well plate format can rapidly generate a large library of corresponding amino-alcohols. Each member of this library possesses a common dihydrobenzofuran core but a unique amino side chain, allowing for systematic exploration of the structure-activity relationship (SAR). Further diversification can be achieved by subsequently acylating the hydroxyl group of the resulting amino-alcohols with a library of carboxylic acids.

This strategy enables the efficient production of hundreds or thousands of distinct analogs, which is invaluable in the early stages of drug discovery and materials science research. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran, a series of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are essential to assign all proton and carbon signals and confirm the molecule's intricate structure. researchgate.net

Two-dimensional NMR experiments are critical for establishing the connectivity of atoms within a molecule. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the dihydrofuran ring and between neighboring protons on the oxirane ring. It would also show coupling between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹J C-H coupling). columbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, from the aliphatic dihydrofuran and oxirane rings to the aromatic ring. researchgate.net

Interactive Table: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Information |

| COSY | ¹H ↔ ¹H | - Correlation between H-2 and H-3 protons on the dihydrofuran ring. - Correlations among protons of the oxirane ring. - Correlations between adjacent protons on the aromatic ring (H-4, H-6, H-7). |

| HSQC | ¹H ↔ ¹³C (1-bond) | - Direct correlation of each proton to its attached carbon (e.g., H-2 to C-2, H-3 to C-3, etc.). |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | - Correlation from oxirane protons to C-5 of the aromatic ring. - Correlations from dihydrofuran protons (H-2, H-3) to aromatic carbons (e.g., C-3a, C-7a). - Confirms the connection between the substituent and the main ring system. |

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nearby atom. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect protons that are close to each other in space, regardless of whether they are connected by bonds. science.govacdlabs.com This makes them powerful tools for determining the relative stereochemistry of a molecule.

For this compound, which contains a stereocenter on the oxirane ring, NOESY/ROESY experiments would be crucial. These experiments can establish the spatial proximity between the proton on the chiral center of the oxirane ring and the protons on the dihydrobenzofuran scaffold, helping to assign the relative stereochemistry of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₀O₂), HRMS would confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to produce a spectrum of fragment ions (product ions). chemrxiv.orgnih.gov The fragmentation pattern is characteristic of the molecule's structure. For the target compound, key fragmentation pathways could include the cleavage of the C-C bond between the aromatic ring and the oxirane, loss of fragments from the oxirane ring, or ring-opening of the dihydrofuran moiety. nih.govnih.gov The analysis of these fragments helps to confirm the presence and connectivity of the different functional parts of the molecule. nih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Key Information |

| HRMS | Exact Mass of Molecular Ion [M+H]⁺ | Confirms the elemental composition C₁₀H₁₀O₂. |

| MS/MS | m/z of Fragment Ions | - Identification of a fragment corresponding to the dihydrobenzofuran moiety. - Identification of fragments resulting from the cleavage or rearrangement of the oxirane side chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies. vscht.cz

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the dihydrofuran and oxirane rings.

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-O-C (ether) stretching: Strong absorptions in the 1250-1050 cm⁻¹ region, characteristic of the dihydrofuran ether linkage and the oxirane ring. researchgate.net

The presence of these specific bands provides strong evidence for the key functional groups within the molecule. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (Ether & Oxirane) | Stretch | 1250 - 1050 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For this compound, HPLC is used primarily for two purposes:

Purity Assessment: Using a standard reversed-phase or normal-phase column, HPLC can effectively separate the target compound from any starting materials, by-products, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity.

Enantiomeric Separation: Since this compound is a chiral molecule, it exists as a pair of enantiomers. These enantiomers cannot be separated by standard chromatographic techniques. However, chiral HPLC, which utilizes a chiral stationary phase (CSP), can differentiate between the two enantiomers, allowing for their separation and quantification. nih.govcsfarmacie.cz This is the most suitable approach for determining the enantiomeric excess (ee) of a sample or for preparing enantiomerically pure compounds on an analytical or preparative scale. csfarmacie.czrsc.org

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a fundamental technique for assessing the purity and identity of this compound. The method separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For benzofuran (B130515) derivatives, GC analysis typically employs a capillary column coated with a non-polar or medium-polarity stationary phase.

In a typical analysis, the sample is vaporized in a heated injector and carried by an inert gas through the column. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For compounds like this compound, a dimethylpolysiloxane stationary phase is often suitable. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. When coupled with a mass spectrometer, the instrument provides a mass spectrum for the eluting compound, which serves as a molecular fingerprint, confirming its structural identity. This combined GC-MS approach is also effective in separating and identifying positional isomers of related benzofuran compounds. sci-hub.se

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 7890A or equivalent researchgate.net |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) researchgate.net |

| Stationary Phase | 100% Dimethylpolysiloxane (e.g., DB-1) researchgate.net |

| Injector Temperature | 280°C researchgate.net |

| Oven Program | Initial Temp: 100°C; Ramp: 6°C/min to 300°C; Final Hold: 5-10 min researchgate.net |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

Due to the chiral center at the C2 position of the oxirane ring, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in asymmetric synthesis and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for this purpose. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times for the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including benzofuran derivatives. sci-hub.se Another effective class of CSPs includes cyclodextrin-based phases, which separate enantiomers based on inclusion complexation and interactions with the cyclodextrin (B1172386) rim. nih.govsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation (resolution) of the enantiomeric peaks. sci-hub.se The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

| Parameter | Typical Condition/Phase |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Daicel Chiralpak IC - cellulose tris(3,5-dichlorophenylcarbamate)) sci-hub.se |

| Cyclodextrin-based (e.g., Cyclobond I 2000 RSP - hydroxypropyl-beta-cyclodextrin) nih.gov | |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures (e.g., 90:10 or 70:30 v/v) sci-hub.se |

| Mobile Phase (Reverse Phase) | Acetonitrile/Water or Methanol/Water mixtures nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min sci-hub.se |

| Detection | UV Absorbance (e.g., at 254 nm) sci-hub.se |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for unambiguously determining the absolute stereochemistry and three-dimensional conformation of a chiral molecule, provided a suitable single crystal can be obtained. soton.ac.uk This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted beams provides information about the arrangement of atoms within the crystal lattice.

For this compound, a single crystal of one enantiomer would be required. The analysis yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial orientation of the oxirane ring relative to the dihydrobenzofuran moiety. nih.gov The determination of the absolute configuration (whether the chiral center is R or S) is typically achieved through anomalous dispersion, often by referencing the known configuration of a chiral derivative or by using specific refinement parameters like the Flack parameter. soton.ac.uknih.gov Crystallographic data for related dihydrobenzofuran structures show that the dihydrofuran ring often adopts a shallow envelope conformation. nih.govresearchgate.net This powerful technique provides incontrovertible proof of the molecule's stereochemical identity. researchgate.net

| Parameter | Hypothetical Data for this compound |

|---|---|

| Chemical Formula | C10H10O2 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21 (chiral) rsc.org |

| a (Å) | ~10.2 |

| b (Å) | ~14.2 |

| c (Å) | ~10.2 |

| β (°) | ~93.0 researchgate.net |

| Volume (ų) | ~1488 researchgate.net |

| Z (Molecules/unit cell) | 4 researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | Close to 0 for correct enantiomer |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been widely applied to benzofuran (B130515) and its derivatives to determine their optimized geometries, electronic properties, and spectroscopic features. physchemres.orgresearchgate.netaip.orgresearchgate.net

The molecular structure of 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran can be optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), to obtain its most stable conformation. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net The dihydrobenzofuran moiety is nearly planar, while the oxirane ring introduces a strained three-membered ring system.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.netbhu.ac.in

For dihydrobenzofuran derivatives, the HOMO is typically distributed over the benzofuran ring, indicating that this is the region most susceptible to electrophilic attack. researchgate.net The LUMO, on the other hand, is also often located on the aromatic ring system. The presence of the oxirane ring will influence the distribution and energies of these frontier orbitals.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Electron-donating ability |

| ELUMO | -1.5 to -0.5 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Chemical reactivity and stability |

Note: The values in the table are representative for dihydrobenzofuran derivatives and are intended to be illustrative.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.netaip.orgnih.gov

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the oxirane ring and the oxygen atom of the dihydrofuran ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the oxirane ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. bhu.ac.in

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to investigate the detailed mechanisms of chemical reactions, including the ring-opening of the oxirane moiety in this compound. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgresearchgate.netmdpi.com

The oxirane ring is highly strained and can undergo ring-opening reactions with various nucleophiles under both acidic and basic conditions. researchgate.netacs.orgmdpi.com Computational studies can provide insights into the regioselectivity and stereoselectivity of these reactions.

By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for a reaction can be determined. A lower activation energy corresponds to a faster reaction rate. For the ring-opening of the epoxide, computational models can compare the energy barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring, thereby predicting the regioselectivity of the reaction. cancer.govfigshare.comuj.ac.za

For instance, in an acid-catalyzed ring-opening, the protonation of the epoxide oxygen is the first step, followed by nucleophilic attack. DFT calculations can model this process and determine the structure of the transition state, revealing whether the mechanism is more SN1-like or SN2-like. cancer.gov

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Acid-catalyzed attack at Cα | 15 - 20 | Favored pathway |

| Acid-catalyzed attack at Cβ | 20 - 25 | Disfavored pathway |

| Base-catalyzed attack at Cα | 25 - 30 | Disfavored pathway |

| Base-catalyzed attack at Cβ | 20 - 25 | Favored pathway |

Note: The values in the table are hypothetical and for illustrative purposes to demonstrate the application of computational chemistry in predicting reaction outcomes.

Computational modeling can also predict the stereochemical outcome of reactions. For the ring-opening of the oxirane, the reaction with a nucleophile typically proceeds with an inversion of configuration at the carbon atom being attacked (an SN2 mechanism). DFT calculations can confirm this by analyzing the geometry of the transition state and the trajectory of the nucleophile's approach. researchgate.net In cases where chiral catalysts are used to achieve enantioselective ring-opening, computational methods can help in understanding the origin of the enantioselectivity by modeling the interactions between the substrate, the catalyst, and the nucleophile. nih.govresearchgate.net

Prediction of Reactivity and Selectivity (Quantitative Structure-Reactivity Relationships - QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure. nih.gov

For this compound and its derivatives, QSRR models could be developed to predict their reactivity towards different nucleophiles or under various reaction conditions. The descriptors used in such models can be derived from computational chemistry calculations and can be of several types:

Electronic descriptors: HOMO and LUMO energies, Mulliken charges, dipole moment.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Hardness, softness, electrophilicity index.

Molecular Dynamics (MD) Simulations (e.g., for enzyme-substrate interactions in biocatalysis)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into complex biological and chemical processes at an atomic level. For a chiral molecule like this compound, MD simulations are particularly valuable in the context of biocatalysis, where understanding the interaction between the substrate and an enzyme's active site is crucial for explaining stereoselectivity and reaction efficiency.

While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems, such as the biocatalytic reactions of other benzofuran derivatives. nih.govnih.gov For instance, engineered enzymes, like myoglobin (B1173299) variants, have been successfully used for the highly diastereo- and enantioselective cyclopropanation of benzofurans. nih.govnih.gov MD simulations in such cases would be instrumental in elucidating the precise binding mode of the substrate within the enzyme's catalytic pocket.

A typical MD simulation protocol for studying the interaction of this compound with a hypothetical hydrolase or transferase enzyme would involve several key steps:

System Setup: Building a model of the enzyme-substrate complex, often starting from a crystal structure of the enzyme or a homology model. The substrate, this compound, would be docked into the active site.

Solvation: The complex would be placed in a simulation box filled with water molecules to mimic the aqueous cellular environment.

Equilibration: The system is gradually heated and equilibrated to the desired simulation temperature and pressure, allowing the solvent and ions to relax around the protein-ligand complex.

Production Run: A long simulation is run (typically nanoseconds to microseconds) to collect trajectory data of all atoms.

Analysis of the resulting trajectory can reveal critical information, as outlined in the table below.

| Parameter Analyzed | Information Gained for this compound |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the substrate within the binding pocket over time. Low RMSD values suggest a stable binding mode. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the enzyme-substrate complex, indicating overall structural stability during the simulation. nih.gov |

| Hydrogen Bond Analysis | Identifies key amino acid residues in the enzyme's active site that form stable hydrogen bonds with the oxirane or benzofuran moieties, anchoring the substrate in a specific orientation. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the strength of the interaction between the substrate and the enzyme, helping to predict binding affinity. |

These simulations can rationalize the stereochemical outcome of a biocatalytic reaction. For example, by modeling the (R)- and (S)-enantiomers of this compound separately, MD simulations could demonstrate why one enantiomer fits more favorably into the active site, leading to its preferential conversion. This understanding is crucial for the rational design of enzymes with improved activity and selectivity. nih.gov

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical reactivity and biological activity. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule and the energy barriers between them. This is particularly important for this molecule due to the rotatable single bond connecting the rigid 2,3-dihydrobenzofuran (B1216630) core and the strained oxirane ring.

Computational methods, such as Density Functional Theory (DFT), are commonly employed for conformational analysis. maxapress.commaxapress.com A potential energy surface (PES) scan is a standard technique where the energy of the molecule is calculated as a function of the dihedral angle of the rotatable bond. nih.gov For this compound, the critical dihedral angle would be C4-C5-C1'-C2' (numbering the oxirane carbons as 1' and 2').

The analysis would likely reveal several energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The relative energies of these conformers determine their population at a given temperature.

| Conformer Type | Description of Orientation | Expected Relative Energy | Potential Impact |

|---|---|---|---|

| Anti-periplanar | The oxirane ring is oriented away from the furan (B31954) part of the dihydrobenzofuran ring. | Likely the global minimum (most stable) due to minimal steric hindrance. | This conformation may be the most populated in solution and favored for binding to sterically unhindered active sites. |

| Syn-periplanar | The oxirane ring is positioned over the dihydrobenzofuran ring. | Higher energy due to steric clash between the rings. | Less populated, but its transient formation could be necessary for specific intramolecular reactions or binding to constrained active sites. |

| Gauche | Intermediate orientations of the oxirane ring relative to the benzofuran system. | Local energy minima, slightly higher in energy than the anti-conformer. | These conformations contribute to the overall flexibility and may represent the bioactive conformation in certain enzyme-substrate interactions. nih.gov |

The puckering of the five-membered dihydrofuran ring also contributes to the conformational landscape, although its flexibility is more restricted than the C-C single bond rotation. The interplay between the dihydrofuran ring pucker and the orientation of the oxirane substituent would result in a complex potential energy surface. Understanding which conformers are most stable is essential for predicting how the molecule will interact with other chemical species, including biological receptors or enzyme active sites. nih.gov For example, the accessibility of the epoxide ring for nucleophilic attack is highly dependent on its conformational orientation relative to the bulky benzofuran moiety. nih.gov

Potential Applications of 5 Oxiran 2 Yl 2,3 Dihydrobenzofuran and Its Derivatives in Chemical Sciences

Role as Versatile Synthetic Intermediates

The 2,3-dihydrobenzofuran (B1216630) scaffold is a core structure in a multitude of biologically active natural products and synthetic compounds. acs.orgresearchgate.netnih.gov The presence of an oxirane ring at the 5-position of the dihydrobenzofuran nucleus in 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran introduces a highly valuable electrophilic site. This epoxide functionality can readily undergo ring-opening reactions with a wide array of nucleophiles, making the compound a versatile intermediate for the synthesis of a diverse range of functionalized dihydrobenzofuran derivatives.

The reactivity of the oxirane ring allows for the introduction of various substituents, thereby enabling the generation of libraries of compounds for biological screening. For instance, reaction with amines would yield amino alcohols, while reaction with thiols would produce thioethers. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. The dihydrobenzofuran core itself is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Amines (R₂NH) | Amino alcohol | Pharmaceuticals, Ligands |

| Thiols (RSH) | Thioether alcohol | Materials, Pharmaceuticals |

| Alcohols (ROH) / Water (H₂O) | Ether diol / Diol | Polymer precursors, Fine chemicals |

| Cyanide (CN⁻) | β-hydroxynitrile | Organic synthesis |

| Grignard Reagents (RMgX) | Substituted alcohol | Complex molecule synthesis |

The synthesis of various functionalized 2,3-dihydrobenzofurans has been a subject of intense research, with numerous methods developed for their construction. nih.govnih.govthieme-connect.comorganic-chemistry.org The availability of this compound would provide a convenient starting material for further chemical modifications, bypassing the need for multi-step syntheses to introduce functionality at the 5-position.

Contributions to the Synthesis of Complex Organic Molecules

The 2,3-dihydrobenzofuran motif is a key structural unit in a variety of biologically active natural products. nih.gov The ability to functionalize this core structure is crucial for the total synthesis of these complex molecules and their analogues. This compound can serve as a valuable building block in the synthesis of such intricate molecular architectures.

For example, the ring-opening of the epoxide can be performed stereoselectively, allowing for the controlled introduction of new stereocenters. This is particularly important in the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. The resulting diol or amino alcohol can then be further elaborated to construct the more complex side chains found in natural products.

The modular nature of the synthesis, starting from a pre-formed and functionalized dihydrobenzofuran core like this compound, aligns with the principles of convergent synthesis, which is often more efficient than linear synthesis for the construction of complex molecules. acs.org

Applications in Materials Science (e.g., precursor for polymers and functional materials)

The presence of the oxirane ring makes this compound a promising monomer for the synthesis of specialty polymers. The ring-opening polymerization of epoxides is a well-established method for producing polyethers with a wide range of properties. nih.govrsc.orgmpg.de The dihydrobenzofuran unit, when incorporated into a polymer backbone, can impart unique thermal and mechanical properties.

The polymerization of this compound could lead to the formation of epoxy resins with enhanced thermal stability and potentially interesting optical or electronic properties derived from the benzofuran (B130515) moiety. Such polymers could find applications as high-performance adhesives, coatings, and composite materials. The synthesis of bifunctional epoxy resins from furan-based materials has been explored, highlighting the interest in bio-derived monomers for advanced materials. researchgate.net

Furthermore, the dihydrobenzofuran core can be functionalized to introduce other polymerizable groups, leading to the creation of cross-linked materials with tailored properties. The development of bio-derived glycidyl (B131873) ethers as a versatile platform for functional polymers underscores the potential of molecules like this compound in the growing field of sustainable materials. uni-mainz.de

Table 2: Potential Polymer Architectures from this compound

| Polymerization Method | Polymer Type | Potential Properties |

| Anionic Ring-Opening Polymerization | Linear Polyether | Thermally stable, potentially biocompatible |

| Cationic Ring-Opening Polymerization | Linear or Branched Polyether | - |

| Curing with Amines/Anhydrides | Cross-linked Epoxy Resin | High-performance thermoset, adhesive |

| Copolymerization with other Epoxides | Random or Block Copolymer | Tunable properties |

Development of Novel Reagents and Catalysts (indirectly)

While this compound itself is not a reagent or catalyst, its derivatives have the potential to be developed into such. The functionalization of the dihydrobenzofuran scaffold can lead to the synthesis of novel ligands for transition metal catalysis. The oxygen atom within the dihydrofuran ring and the hydroxyl group resulting from the epoxide opening can act as coordination sites for metal ions.

Chiral ligands derived from functionalized dihydrobenzofurans could be employed in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. The rigid backbone of the dihydrobenzofuran could provide a well-defined steric environment around the metal center, leading to high levels of stereocontrol in catalytic reactions. The synthesis of functionalized dihydrobenzofurans is a key area of research, and the development of new catalytic applications often follows the discovery of novel scaffolds. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Highly Selective Synthetic Methodologies

The future of synthesizing 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran will likely hinge on the development of methodologies that are not only efficient but also environmentally benign and highly selective. Current strategies for creating the 2,3-dihydrobenzofuran (B1216630) core often rely on transition-metal catalysis, photocatalysis, and organocatalysis. nih.gov Future work should aim to adapt and refine these methods to introduce the oxiranyl group at the C5-position with precision.

Key research objectives in this area include:

Catalyst Development : Designing novel catalysts, potentially based on earth-abundant metals, that can facilitate the key bond-forming reactions with high regio-, diastereo-, and enantioselectivity. nih.gov

Green Chemistry Approaches : Employing sustainable practices such as the use of greener solvents (like water), energy-efficient reaction conditions (e.g., visible-light photocatalysis), and starting materials derived from renewable feedstocks. mdpi.com

Table 1: Promising Synthetic Strategies for 2,3-Dihydrobenzofuran Scaffolds

| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound |

|---|---|---|---|

| Transition Metal-Catalyzed Cyclization | Palladium, Rhodium, Copper, Iridium | High efficiency and selectivity under mild conditions. nih.gov | Enantioselective synthesis of the dihydrobenzofuran core prior to or after epoxidation. |

| Organocatalysis | Chiral Phosphoric Acids, Aminocatalysts | Metal-free, enabling enantioselective transformations. nih.gov | Asymmetric synthesis to control the stereochemistry of the oxirane ring. |

| Photocatalysis | Eosin Y, Rose Bengal | Visible-light induced, sustainable approach. mdpi.com | Radical-mediated cyclizations to form the dihydrobenzofuran ring. |

| [3+2] Cycloaddition Reactions | Lewis Acids, Transition Metals | Efficient construction of the five-membered ring. nih.gov | Convergent synthesis from simpler starting materials. |

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound—the strained epoxide ring and the electron-rich aromatic system—suggests a rich and largely unexplored reactivity profile. Future research should focus on uncovering novel transformations that leverage the interplay between these two groups.

Potential areas for investigation include:

Intramolecular Reactions : Probing for intramolecular cyclizations or rearrangements where the dihydrobenzofuran moiety participates in the ring-opening of the epoxide.

Polymerization Studies : Investigating the potential for ring-opening polymerization of the oxirane group to create novel polymers with a dihydrobenzofuran backbone, potentially leading to materials with unique optical or electronic properties.

Domino Reactions : Designing cascade reactions that are initiated by the selective opening of the epoxide ring, leading to the formation of more complex molecular architectures in a single synthetic operation.

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and study of this compound. These technologies can enable more precise control over reaction parameters, enhance safety, and facilitate high-throughput screening of reaction conditions and substrate scope. syrris.comresearchgate.net

Future research in this domain could involve:

Development of Continuous Flow Syntheses : Designing and optimizing continuous flow processes for the key synthetic steps, which can lead to higher yields, improved purity, and easier scalability. researchgate.net

Automated Reaction Optimization : Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for the synthesis. chimia.ch

On-Demand Synthesis of Analogs : Employing automated systems to generate libraries of derivatives of this compound for biological screening or materials science applications. syrris.com

Advanced Characterization Techniques for Real-time Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the application of advanced, real-time characterization techniques.

Future avenues of exploration include:

In-situ Spectroscopy : Utilizing techniques such as in-situ NMR, IR, and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This can provide invaluable kinetic and mechanistic data.

Reaction Calorimetry : Employing reaction calorimetry to measure the heat flow of reactions, providing critical information for ensuring the safety and scalability of synthetic processes.

Mass Spectrometry-Based Techniques : Using techniques like ReactIR and DESI-MS to gain insights into reaction pathways and identify transient intermediates that may not be observable by other methods.

Deepening Computational Understanding of Reaction Pathways and Selectivity Controls

Computational chemistry is poised to play a pivotal role in guiding the future development of synthetic strategies for this compound. researchgate.net Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction mechanisms, transition state geometries, and the origins of selectivity.

Key areas for future computational studies include:

Mechanism Elucidation : Modeling the reaction pathways for various synthetic routes to understand the energetic profiles and identify the rate-determining steps.

Catalyst Design : Using computational screening to design new catalysts with enhanced activity and selectivity for the desired transformations.

Predicting Reactivity : Developing predictive models for the reactivity of the oxirane and dihydrobenzofuran moieties in different chemical environments, which can guide the exploration of new reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.